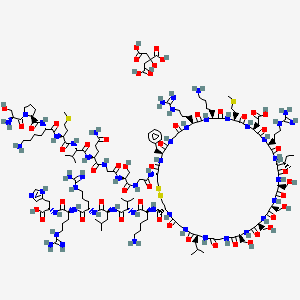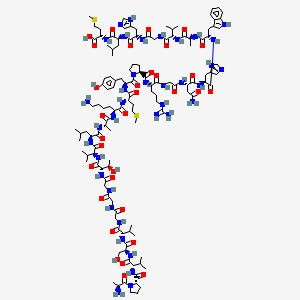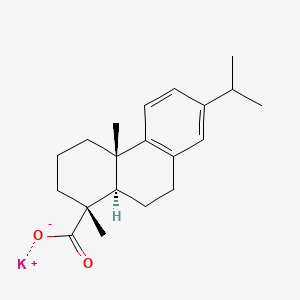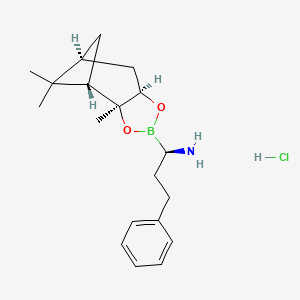
(R)-BorohomoPhe-(+)-Pinanediol-HCl
Vue d'ensemble
Description
(R)-BorohomoPhe-(+)-Pinanediol-HCl, commonly known as BPP, is a chiral boron-containing compound that has gained significant attention in the field of organic chemistry due to its unique properties. BPP is a versatile reagent that can be used for the synthesis of various chiral compounds.
Applications De Recherche Scientifique
BPP has been widely used in organic chemistry for the synthesis of chiral compounds. It is commonly used as a reducing agent in asymmetric reductions, such as the reduction of ketones and aldehydes. BPP has also been used in the synthesis of chiral amino alcohols, chiral phosphines, and chiral amines. BPP has shown excellent enantioselectivity in these reactions, making it a valuable reagent in the field of organic chemistry.
Mécanisme D'action
The mechanism of action of BPP involves the transfer of a hydride ion from borohydride to the carbonyl group of the substrate. The chiral ligand present in the reaction determines the stereochemistry of the final product. BPP has shown excellent enantioselectivity due to the chiral nature of the boron center.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of BPP. However, studies have shown that BPP is non-toxic and has low cytotoxicity. BPP has been used in the synthesis of chiral compounds for biological applications, such as drug discovery and development.
Avantages Et Limitations Des Expériences En Laboratoire
BPP has several advantages in lab experiments. It is a versatile reagent that can be used for the synthesis of various chiral compounds. BPP has shown excellent enantioselectivity in asymmetric reductions, making it a valuable reagent in the field of organic chemistry. However, BPP has some limitations. It is sensitive to air and moisture, and its stability decreases over time. BPP is also expensive, which limits its use in large-scale reactions.
Orientations Futures
There are several future directions for the use of BPP in organic chemistry. One area of research is the development of new chiral ligands for the synthesis of BPP. This could lead to the synthesis of new chiral compounds with different properties. Another area of research is the optimization of BPP for large-scale reactions. This could make BPP more accessible for industrial applications. Finally, the use of BPP in biological applications, such as drug discovery and development, could be explored further.
Conclusion:
In conclusion, BPP is a versatile reagent that has gained significant attention in the field of organic chemistry due to its unique properties. BPP has shown excellent enantioselectivity in asymmetric reductions and has been used in the synthesis of various chiral compounds. Although there is limited research on the biochemical and physiological effects of BPP, it has been shown to be non-toxic and has low cytotoxicity. BPP has some limitations, such as sensitivity to air and moisture and high cost. However, there are several future directions for the use of BPP in organic chemistry, including the development of new chiral ligands and the optimization of BPP for large-scale reactions.
Propriétés
IUPAC Name |
(1R)-3-phenyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BNO2.ClH/c1-18(2)14-11-15(18)19(3)16(12-14)22-20(23-19)17(21)10-9-13-7-5-4-6-8-13;/h4-8,14-17H,9-12,21H2,1-3H3;1H/t14-,15-,16+,17-,19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOJDRFKDPCKPS-KTZYUNSISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCC4=CC=CC=C4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CCC4=CC=CC=C4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719329 | |
| Record name | (1R)-3-Phenyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-BorohomoPhe-(+)-Pinanediol-HCl | |
CAS RN |
476334-33-5 | |
| Record name | 4,6-Methano-1,3,2-benzodioxaborole-2-methanamine, hexahydro-3a,8,8-trimethyl-α-(2-phenylethyl)-, hydrochloride (1:1), (αR,3aS,4S,6S,7aR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=476334-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R)-3-Phenyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





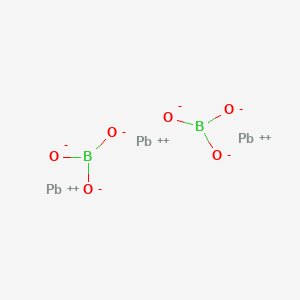
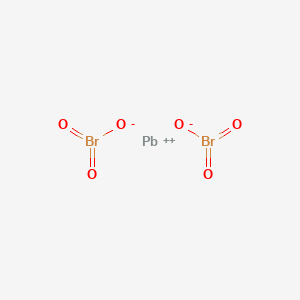
![10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B1506322.png)



